2-(Pyridin-4-YL)pyrimidin-5-amine
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Overview
Description
2-(Pyridin-4-YL)pyrimidin-5-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry . This compound is particularly interesting due to its potential biological activities and its role in the development of new therapeutic agents.
Preparation Methods
One common method involves the reaction of 4-aminopyrimidine with a pyridine derivative under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Pyridin-4-YL)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Pyridin-4-YL)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways . These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2-(Pyridin-4-YL)pyrimidin-5-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-YL)pyrimidine: This compound has a similar structure but with the pyridine ring attached at a different position. It also exhibits various biological activities.
2-(Pyridin-3-YL)pyrimidine: Another similar compound with the pyridine ring attached at the 3-position.
The uniqueness of this compound lies in its specific structure, which influences its interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-pyridin-4-ylpyrimidin-5-amine |
InChI |
InChI=1S/C9H8N4/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,10H2 |
InChI Key |
VCMKBYCHJVBAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)N |
Origin of Product |
United States |
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